SERCA1a Enzyme Inhibition: Binding Affinity Profile of 1-Aminocyclobutanecarboxamide
1-Aminocyclobutanecarboxamide demonstrates measurable inhibitory activity against the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA1a), a key regulator of intracellular calcium homeostasis. In enzymatic assays using rabbit skeletal muscle microsomes, the compound exhibits an IC₅₀ of 6.00 × 10³ nM (6.00 μM) following a 10-minute preincubation and subsequent ATP addition with measurement after 40 minutes [1]. This level of SERCA1a inhibition positions the compound as a moderately potent calcium pump modulator, a target class of emerging interest for therapeutic strategies against pathogens, parasites, and certain cancers [2]. The assay provides a validated baseline for structure-activity relationship (SAR) studies and scaffold optimization programs.
| Evidence Dimension | SERCA1a enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 6.00 × 10³ nM (6.00 μM) |
| Comparator Or Baseline | No direct comparator data available for this specific assay condition |
| Quantified Difference | Not applicable (baseline measurement only) |
| Conditions | Rabbit skeletal muscle microsomes; 10 min preincubation; ATP addition; 40 min measurement |
Why This Matters
This IC₅₀ value establishes a quantitative reference point for SERCA1a inhibition that enables rational selection of starting points for calcium signaling research and medicinal chemistry campaigns targeting SERCA.
- [1] BindingDB. PrimarySearch_ki: IC₅₀ = 6.00E+3 nM. Monomer ID 50187657. Assay: Inhibition of rabbit skeletal muscle microsomes SERCA1a. View Source
- [2] Tadini-Buoninsegni, F., et al. SERCA inhibition as a therapeutic strategy for human diseases. Front Pharmacol. 2018;9:1174. View Source
